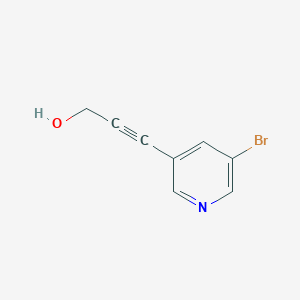

![molecular formula C14H23N3 B1291025 3-[(4-甲基高纯哌嗪-1-基)甲基]苯甲胺 CAS No. 915707-48-1](/img/structure/B1291025.png)

3-[(4-甲基高纯哌嗪-1-基)甲基]苯甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

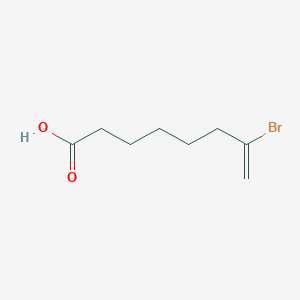

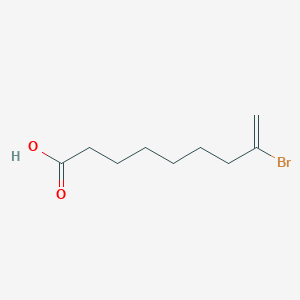

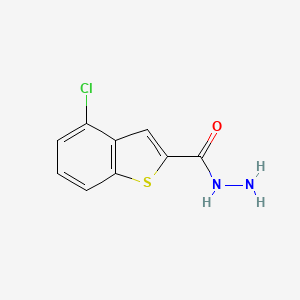

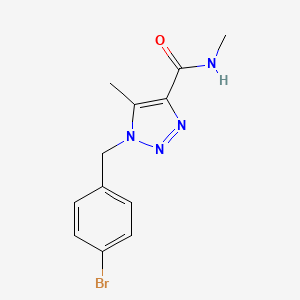

The compound 3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine is a chemical structure that is not directly described in the provided papers. However, the papers do discuss related compounds and their properties, which can provide insights into the characteristics of similar molecules. For instance, the conformational stability and molecular structure of a related molecule, 3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one, were investigated using ab initio Hartree-Fock and density functional theory, indicating the importance of conformational analysis in understanding the stability of such compounds .

Synthesis Analysis

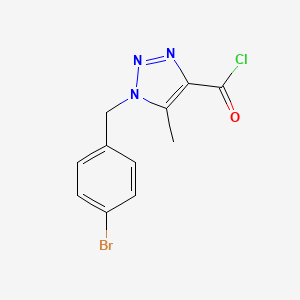

The synthesis of related compounds involves various chemical reactions, such as N-acylation, Bischler-Napieralski ring closure, and reduction, as described in the synthesis of 1-aralkylated tetrahydro-2-benzazepines . Another synthesis approach involves bromination and amination reactions, as seen in the synthesis of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride . These methods could potentially be adapted for the synthesis of 3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine can be complex, with various conformations possible. For example, the structure of 1-[2,4,6-Trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one shows that the (4-oxopiperidin-1-yl)methyl residues adopt a flattened chair conformation, which is significant for understanding the spatial arrangement of substituents around the central benzene ring .

Chemical Reactions Analysis

The chemical reactivity of benzylamine derivatives can be explored through studies such as the oxidative deamination of benzylamine promoted by 3-methyllumiflavin, which serves as a potential model for monoamine oxidase catalysis . This type of reaction is crucial for understanding the metabolic pathways and potential biological activities of benzylamine derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine can be inferred from studies on similar molecules. For instance, the vibrational spectra and IR intensities of 3MOT provide insights into the vibrational modes and their contributions to the observed frequencies, which are essential for the spectral analysis of such compounds . Additionally, the crystal packing and supramolecular interactions, as observed in the structure of 1-[2,4,6-Trimethyl-3,5-bis(4-oxopiperidin-1-ylmethyl)benzyl]piperidin-4-one, can inform us about the solid-state properties of these molecules .

科学研究应用

抗病毒活性

- 该化合物已被研究其在创建具有显着抗病毒活性的杂环系统中的潜力。一些衍生物已显示出对 HAV 和 HSV-1 等病毒有希望的活性 (Hashem, Youssef, Kandeel, & Abou-Elmagd, 2007)。

黑色素皮质素-4 受体拮抗剂

- 3-芳基丙酰哌嗪,与 3-[(4-甲基高纯哌嗪-1-基)甲基]苯甲胺相关的系列,被合成作为黑色素皮质素-4 受体的拮抗剂,一些化合物显示出良好的效力和口服生物利用度 (Jiang et al., 2006)。

促智剂

- 合成各种化合物,包括 4-(氨基甲基)-1-苄基-2-氧代吡咯烷酮,与所讨论的化合物密切相关,已用于潜在的促智(认知增强)活性 (Valenta, Urban, Taimr, & Polívka, 1994)。

三嗪的合成

- 该化合物已被用于合成三嗪,这是一类在药物化学中具有潜在应用的化合物 (Moser & Vaughan, 2004)。

杀虫活性

- 一些衍生物,如二氢哌嗪类烟碱化合物,表现出杀虫活性。这些化合物显示出作为类烟碱化合物中的生物等排替物的希望 (Samaritoni et al., 2003)。

荧光增白剂的合成

- 该化合物的衍生物已用于合成荧光增白剂,在应用于聚酯纤维时显示出有效的结果 (Rangnekar & Tagdiwala, 1986)。

组胺 H3 受体配体

- 该化合物已成为组胺 H3 受体配体研究的一部分,一些衍生物显示出高亲和力和选择性 (Sadek et al., 2014)。

二酮哌嗪衍生物的合成

- 与该化合物相关的新型二酮哌嗪衍生物已从海洋放线菌中分离出来,显示出适度的抗病毒活性 (Wang et al., 2013)。

5-HT1A 受体配体

- 对苯并二氧哌嗪的研究,其结构与该化合物相似,表明它们可以在不同的受体位点充当激动剂和拮抗剂 (Millan et al., 1993)。

光合电子传递抑制

- 该化合物的某些三嗪衍生物对光合电子传递的抑制活性比已知除草剂莠去津更强 (Ohki et al., 1999)。

属性

IUPAC Name |

[3-[(4-methyl-1,4-diazepan-1-yl)methyl]phenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-16-6-3-7-17(9-8-16)12-14-5-2-4-13(10-14)11-15/h2,4-5,10H,3,6-9,11-12,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSLZRDIUXASDJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)CC2=CC=CC(=C2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640267 |

Source

|

| Record name | 1-{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Methylhomopiperazin-1-YL)methyl]benzylamine | |

CAS RN |

915707-48-1 |

Source

|

| Record name | 3-[(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)methyl]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915707-48-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-{3-[(4-Methyl-1,4-diazepan-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Benzo[d][1,3]dioxol-5-yl)-1-benzyl-6-oxopiperidine-3-carboxylic acid](/img/structure/B1290975.png)

![1-Benzyl-2-[4-(tert-butyl)phenyl]-6-oxo-3-piperidinecarboxylic acid](/img/structure/B1290976.png)

![4-[(4-Bromophenyl)thio]piperidine hydrochloride](/img/structure/B1290982.png)